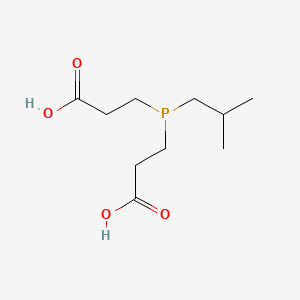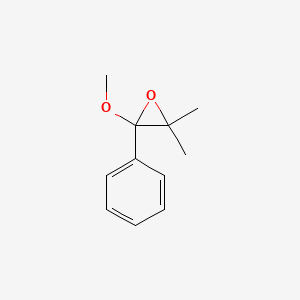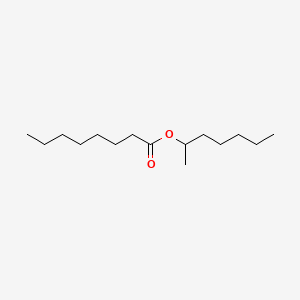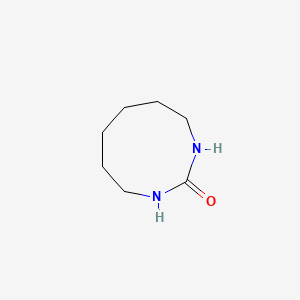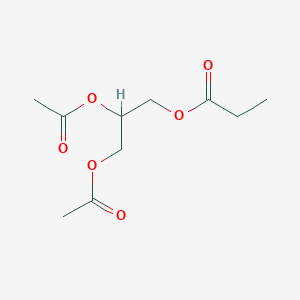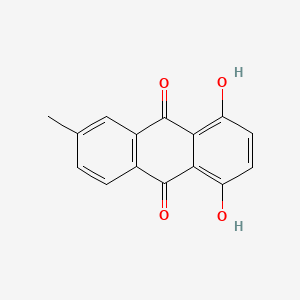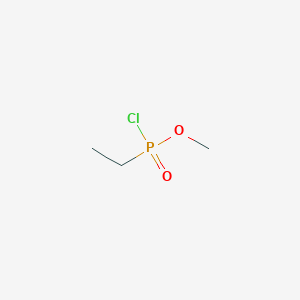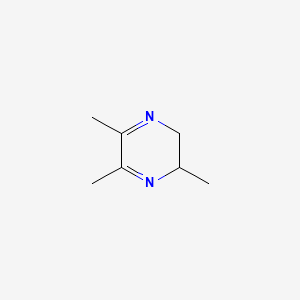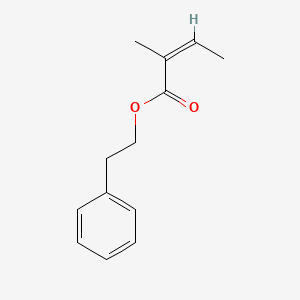
Phenethyl 2-methylisocrotonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenethyl 2-methylisocrotonate, also known as 2-phenylethyl (2Z)-2-methylbut-2-enoate, is an organic compound with the molecular formula C13H16O2. It is a derivative of crotonic acid and is characterized by its ester functional group. This compound is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Phenethyl 2-methylisocrotonate can be synthesized through esterification reactions. One common method involves the reaction of 2-methylcrotonic acid with phenethyl alcohol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process.
Análisis De Reacciones Químicas
Types of Reactions
Phenethyl 2-methylisocrotonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can facilitate substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted esters or other functionalized compounds.
Aplicaciones Científicas De Investigación
Phenethyl 2-methylisocrotonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in drug development.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of phenethyl 2-methylisocrotonate involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to modulation of cellular processes. The exact pathways and targets can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Phenethyl 2-methylisocrotonate can be compared with other similar compounds such as:
Phenethyl isocrotonate: Similar structure but different functional groups.
Phenethyl acetate: Another ester with different chemical properties.
Methyl 2-methylcrotonate: Similar ester but with a different alcohol component.
The uniqueness of this compound lies in its specific ester linkage and the presence of the phenethyl group, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
61692-79-3 |
|---|---|
Fórmula molecular |
C13H16O2 |
Peso molecular |
204.26 g/mol |
Nombre IUPAC |
2-phenylethyl (Z)-2-methylbut-2-enoate |
InChI |
InChI=1S/C13H16O2/c1-3-11(2)13(14)15-10-9-12-7-5-4-6-8-12/h3-8H,9-10H2,1-2H3/b11-3- |
Clave InChI |
KVMWYGAYARXPOL-JYOAFUTRSA-N |
SMILES isomérico |
C/C=C(/C)\C(=O)OCCC1=CC=CC=C1 |
SMILES canónico |
CC=C(C)C(=O)OCCC1=CC=CC=C1 |
Punto de ebullición |
139.00 to 140.00 °C. @ 7.00 mm Hg |
Solubilidad |
slightly |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


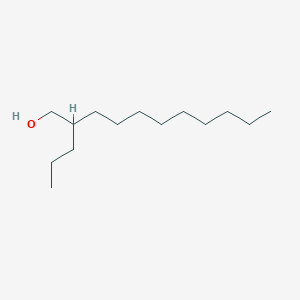

![1,4-Dioxaspiro[4.4]nonane-6-propylamine](/img/structure/B12664331.png)

